Cas no 16652-37-2 (2-Amino-3-fluoropropanoic acid)

2-Amino-3-fluoropropanoic acid structure
16652-37-2 structure
商品名:2-Amino-3-fluoropropanoic acid
CAS番号:16652-37-2
MF:C3H6NO2F
メガワット:107.08364
MDL:MFCD00077524
CID:1040947
PubChem ID:37164

2-Amino-3-fluoropropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-fluoropropanoic acid
    • 3-FLUORO-DL-ALANINE
    • H-β-Fluoro-DL-Ala-OH
    • (±)-3-Fluoroalanine
    • Racemic fluoromethylglycine
    • H-DL-ALA(3-F)-OH
    • H-b-Fluoro-DL-Ala-OH
    • DL-3-FLUORO-2-ALANINE
    • H-DL-BETA-FLUOROALA-OH
    • BETA-FLUORO-DL-ALANINE
    • H-BETA-FLUORO-DL-ALA-OH
    • 3-Fluoro-DL-alanine 98%
    • Alanine,3-fluoro-
    • b-Fluoro-DL-alanine
    • 2-Amino-3-fluoropropanoic acid, 2-Amino-3-fluoropropionic acid
    • CS-0181058
    • DL-Alanine, 3-fluoro-
    • W-202752
    • H--Fluoro-DL-Ala-OH
    • AKOS006230627
    • EN300-93448
    • (+-)-3-Fluoroalanine
    • DL-3-Fluoro-2-alanine (H-beta-Fluoro-DL-Ala-OH)
    • (S)-2-Amino-3-fluoropropanoic acid
    • UYTSRQMXRROFPU-UHFFFAOYSA-N
    • Alanine, 3-fluoro-
    • MFCD00077524
    • FD21128
    • DTXSID80865775
    • SCHEMBL200985
    • 3-Fluoroalanine
    • DB-329865
    • 2-AMINO-3-FLUOROPROPANOICACID
    • W-201498
    • 43163-93-5
    • (2S)-2-amino-3-fluoropropanoic acid
    • (2R)-2-amino-2-deuterio-3-fluoropropanoic acid
    • AS-48968
    • 16652-37-2
    • MDL: MFCD00077524
    • インチ: InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
    • InChIKey: UYTSRQMXRROFPU-UHFFFAOYSA-N
    • ほほえんだ: C(C(C(=O)O)N)F

計算された属性

  • せいみつぶんしりょう: 107.03828
  • どういたいしつりょう: 107.03825660g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 75.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • 密度みつど: 1.302±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 160°C(ぶんかい)
  • ふってん: 266.9±25.0 ºC (760 Torr),
  • フラッシュポイント: 115.2±23.2 ºC,
  • ようかいど: 可溶性(384 g/l)(25ºC)、
  • PSA: 63.32

2-Amino-3-fluoropropanoic acid セキュリティ情報

  • 危険物標識: Xi

2-Amino-3-fluoropropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-93448-5mg
2-amino-3-fluoropropanoic acid
16652-37-2
5mg
$1644.0 2022-02-28
TRC
F256865-50mg
3-Fluoro-DL-alanine
16652-37-2
50mg
$ 415.00 2022-06-05
Apollo Scientific
PC3379-100mg
3-Fluoro-DL-alanine
16652-37-2 97+%
100mg
£400.00 2023-09-01
TRC
F256865-100mg
3-Fluoro-DL-alanine
16652-37-2
100mg
$ 660.00 2022-06-05
Enamine
EN300-93448-50mg
2-amino-3-fluoropropanoic acid
16652-37-2
50mg
$1560.0 2022-10-09
Enamine
EN300-93448-0.05g
2-amino-3-fluoropropanoic acid
16652-37-2 95.0%
0.05g
$707.0 2025-02-21
Enamine
EN300-93448-1.0g
2-amino-3-fluoropropanoic acid
16652-37-2 95.0%
1.0g
$842.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0645-1G
2-amino-3-fluoropropanoic acid
16652-37-2 95%
1g
¥ 6,560.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0645-5G
2-amino-3-fluoropropanoic acid
16652-37-2 95%
5g
¥ 19,681.00 2023-04-14
Enamine
EN300-93448-10g
2-amino-3-fluoropropanoic acid
16652-37-2
10g
$3622.0 2023-09-01

2-Amino-3-fluoropropanoic acid 関連文献

2-Amino-3-fluoropropanoic acidに関する追加情報

2-Amino-3-fluoropropanoic Acid (CAS No. 16652-37-2): A Comprehensive Overview

2-Amino-3-fluoropropanoic acid (CAS No. 16652-37-2) is a synthetic amino acid with a unique fluorine substitution on the β-carbon. This compound has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and biological research. The presence of the fluorine atom imparts distinct properties to the molecule, making it a valuable tool for exploring protein structure and function, as well as for the design of novel therapeutic agents.

The chemical structure of 2-Amino-3-fluoropropanoic acid is characterized by a three-carbon backbone with an amino group on the α-carbon and a fluorine atom on the β-carbon. This configuration results in a polar and chiral molecule, which can exist in two enantiomeric forms: (S)- and (R)-2-Amino-3-fluoropropanoic acid. The enantiomers exhibit different biological activities, which can be leveraged in various research and pharmaceutical applications.

In recent years, the use of 2-Amino-3-fluoropropanoic acid has been explored in several areas of scientific inquiry. One notable application is in the study of protein-protein interactions (PPIs). The fluorine atom in 2-Amino-3-fluoropropanoic acid can mimic the hydrogen bonding capabilities of natural amino acids while introducing steric and electronic perturbations. This property makes it an excellent probe for investigating the structural and functional aspects of PPIs, which are crucial for many cellular processes.

Another area where 2-Amino-3-fluoropropanoic acid has shown promise is in the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties, such as increased stability and reduced susceptibility to enzymatic degradation. By incorporating 2-Amino-3-fluoropropanoic acid into peptidomimetic designs, researchers can fine-tune the binding affinity and selectivity of these molecules, potentially leading to more effective therapeutic agents.

The pharmacological potential of 2-Amino-3-fluoropropanoic acid has also been investigated in various disease models. For instance, studies have shown that certain derivatives of 2-Amino-3-fluoropropanoic acid can modulate ion channels and receptors involved in neurological disorders, such as epilepsy and pain. These findings suggest that 2-Amino-3-fluoropropanoic acid-based compounds may have therapeutic utility in treating these conditions.

Beyond its direct applications, 2-Amino-3-fluoropropanoic acid has also been used as a building block in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. By incorporating 2-Amino-3-fluoropropanoic acid into these libraries, researchers can explore a diverse range of chemical space and identify novel scaffolds with potential therapeutic value.

The synthesis of 2-Amino-3-fluoropropanoic acid has been optimized through various methods, including both chemical and enzymatic routes. One common approach involves the reaction of fluoroacetaldehyde with ammonia or an amine derivative, followed by subsequent steps to introduce the carboxylic acid functionality. Advances in synthetic methodologies have made it possible to produce high-purity enantiomers of 2-Amino-3-fluoropropanoic acid, which are essential for many applications requiring chiral purity.

In addition to its use in research and drug development, 2-Amino-3-fluoropropanoic acid has also found applications in analytical chemistry. The unique electronic properties of the fluorine atom make it a useful label for detecting and quantifying biomolecules through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods can provide valuable insights into the behavior of proteins and other biomolecules in complex biological systems.

The safety profile of 2-Amino-3-fluoropropanoic acid is an important consideration for its use in various applications. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to adhere to standard safety guidelines to minimize any potential risks. Researchers should consult relevant safety data sheets (SDS) and follow best practices for handling chemicals in a laboratory setting.

In conclusion, 2-Amino-3-fluoropropanoic acid (CAS No. 16652-37-2) is a versatile compound with a wide range of applications in medicinal chemistry, biochemistry, and analytical chemistry. Its unique chemical properties make it an invaluable tool for advancing our understanding of biological systems and developing new therapeutic strategies. As research continues to uncover new insights into its potential uses, 2-Amino-3-fluoropropanoic acid is likely to remain a focal point in the scientific community for years to come.

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